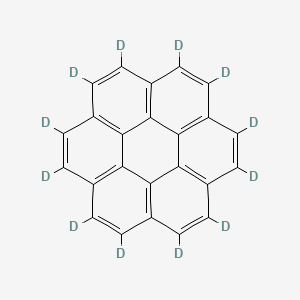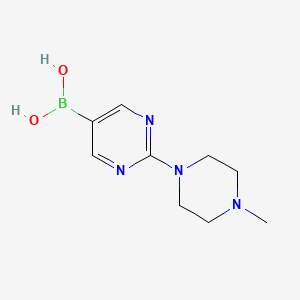![molecular formula C14H8S2 B580252 Phenanthro[4,5-cde][1,2]dithiin CAS No. 129449-57-6](/img/structure/B580252.png)
Phenanthro[4,5-cde][1,2]dithiin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenanthro[4,5-cde][1,2]dithiin is a polycyclic aromatic compound that has garnered significant interest in the field of materials science due to its unique electronic properties. This compound is characterized by the presence of sulfur atoms within its aromatic ring structure, which imparts distinct chemical and physical properties compared to its oxygen-containing analogs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phenanthro[4,5-cde][1,2]dithiin typically involves multiple steps, starting from simpler aromatic precursors. One common method involves the cyclization of suitable precursors in the presence of sulfur sources under controlled conditions. For instance, the synthesis of 2,4,7,9-tetramethyl-1,6-dithiapyrene involves a five-step process that includes oxidation and electrocrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive sulfur compounds involved.
Analyse Chemischer Reaktionen
Types of Reactions: Phenanthro[4,5-cde][1,2]dithiin undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of 2,4,7,9-tetramethyl-1,6-dithiapyrene, for example, is facilitated by its relatively low oxidation potentials (E1/2 = 0.27 V and E1/2 = 0.79 V vs. SCE) .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like bromine and sulfur-containing compounds. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions can lead to the formation of radical cation salts, which are of interest for their electronic properties .
Wissenschaftliche Forschungsanwendungen
Phenanthro[4,5-cde][1,2]dithiin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a donor molecule in charge-transfer systems, which are essential for the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs) Industrially, this compound is being investigated for its potential use in small generators of electricity due to its high thermoelectric effect .
Wirkmechanismus
The mechanism of action of Phenanthro[4,5-cde][1,2]dithiin is primarily related to its ability to participate in charge-transfer processes. The sulfur atoms within its structure facilitate the formation of stable radical cations, which can interact with various molecular targets and pathways. These interactions are crucial for its applications in electronic devices and potential biomedical uses .
Vergleich Mit ähnlichen Verbindungen
- Pyrene
- Perylene
- 2,4,7,9-Tetramethyl-1,6-dioxapyrene
- Tetramethyltetrathiafulvalene (TMTSF)
These compounds share similar aromatic structures but differ in their electronic properties due to the presence of different heteroatoms (e.g., sulfur, oxygen) within their rings .
Eigenschaften
IUPAC Name |
2,3-dithiatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4,6,8(16),9,11(15),12-heptaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8S2/c1-3-9-7-8-10-4-2-6-12-14(10)13(9)11(5-1)15-16-12/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTKQLWOXXWLHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)SSC4=CC=CC(=C43)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(10aR,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,8,9,10,10b-octahydrobenzo[f]chromene](/img/structure/B580179.png)






